4,5-Didehydro Brimonidine 4,5-Didehydro Brimonidine Brimonidine Related Impurity 2 is a brimonidine impurity.
Brand Name: Vulcanchem
CAS No.: 151110-15-5
VCID: VC0194961
InChI: InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17)
SMILES: C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br
Molecular Formula: C11H8BrN5
Molecular Weight: 290.12

4,5-Didehydro Brimonidine

CAS No.: 151110-15-5

Cat. No.: VC0194961

Molecular Formula: C11H8BrN5

Molecular Weight: 290.12

Purity: > 95%

* For research use only. Not for human or veterinary use.

4,5-Didehydro Brimonidine - 151110-15-5

Specification

CAS No. 151110-15-5
Molecular Formula C11H8BrN5
Molecular Weight 290.12
IUPAC Name 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
Standard InChI InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17)
SMILES C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br

Introduction

Chemical Identity and Structural Characteristics

4,5-Didehydro Brimonidine, also known as 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine, features a quinoxaline core structure with a bromine substituent at the 5-position and an imidazole-linked nitrogen at the 6-position . The compound's structure differs from brimonidine primarily through the presence of a double bond (dehydro) between the 4,5-positions of the molecular backbone, which reduces the hydrogen count by two atoms compared to the parent compound .

Chemical Identifiers and Properties

The compound possesses well-defined chemical properties that distinguish it from brimonidine and other related compounds, as detailed in Table 1:

Table 1: Chemical Identifiers and Properties of 4,5-Didehydro Brimonidine

PropertyValueSource
CAS Number151110-15-5
Molecular FormulaC₁₁H₈BrN₅
Molecular Weight290.1187 g/mol
IUPAC Name5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine
InChIKeyFJXZFBTUCZEINA-UHFFFAOYSA-N
European Community Number837-242-9
StereochemistryAchiral
Patent Count13
Literature Count1

Structural Comparison with Brimonidine

The structural comparison between 4,5-Didehydro Brimonidine and its parent compound reveals key differences that impact their respective chemical behaviors and biological activities:

Table 2: Structural Comparison Between 4,5-Didehydro Brimonidine and Brimonidine

Feature4,5-Didehydro BrimonidineBrimonidine
Molecular FormulaC₁₁H₈BrN₅C₁₁H₁₀BrN₅
Molecular Weight290.1187 g/mol292.140 g/mol
Key Structural DistinctionContains 4,5-double bondContains saturated 4,5-positions
Imidazole Component1H-imidazol-2-yl group4,5-dihydro-1H-imidazol-2-yl group
Pharmacopoeial StatusImpurity F in EPActive pharmaceutical ingredient

The absence of two hydrogen atoms in 4,5-Didehydro Brimonidine compared to brimonidine creates significant differences in electronic distribution, planarity, and potentially reactivity between these structurally related compounds .

Analytical Detection and Characterization Methods

Detection and characterization of 4,5-Didehydro Brimonidine are crucial for pharmaceutical quality control and metabolic investigations. Several analytical techniques have been employed to identify and quantify this compound in various matrices.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a purity threshold of >95% is the standard analytical method for detecting and quantifying 4,5-Didehydro Brimonidine in pharmaceutical preparations . This technique enables separation of the compound from brimonidine and other structurally related impurities.

Mass Spectrometry Analysis

Advanced mass spectrometry techniques provide valuable structural information for 4,5-Didehydro Brimonidine characterization:

Table 3: Predicted Collision Cross Section for 4,5-Didehydro Brimonidine in Mass Spectrometry

Adductm/zPredicted CCS (Ų)
[M+H]+290.00358159.3
[M+Na]+311.98552164.7
[M+NH₄]+307.03012163.4
[M+K]+327.95946165.0
[M-H]-287.98902160.5
[M+Na-2H]-309.97097164.6
[M]+288.99575159.2
[M]-288.99685159.2

These collision cross-section values provide a fingerprint for the identification of 4,5-Didehydro Brimonidine in complex matrices using ion mobility-mass spectrometry techniques .

Specialized Analytical Approaches

Hydrogen/deuterium (H/D) exchange LC-MS/MS and stable-isotope tracer techniques have been employed to characterize brimonidine metabolites, including dehydro derivatives. Research has identified dehydro-hydroxybrimonidine metabolites characterized as 2-oxo or 3-oxo-4',5'-dehydrobrimonidine in metabolic studies . These sophisticated analytical approaches enable discrimination between isomeric forms and accurate structural assignment of related compounds.

Relationship to Brimonidine Synthesis and Metabolism

Understanding the origin of 4,5-Didehydro Brimonidine requires examination of brimonidine synthesis pathways and metabolic processes.

Metabolic Considerations

Research on brimonidine metabolism has identified various oxidative pathways, including the formation of dehydro-hydroxybrimonidine metabolites characterized as 2-oxo or 3-oxo-4',5'-dehydrobrimonidine . This suggests that structures similar to 4,5-Didehydro Brimonidine may play a role in the metabolic fate of brimonidine in biological systems.

Structural and Electronic Properties

The unique structural features of 4,5-Didehydro Brimonidine confer distinct electronic and physicochemical properties that differentiate it from brimonidine.

Structural Implications of Dehydrogenation

The 4,5-dehydro modification in 4,5-Didehydro Brimonidine introduces additional pi-electron density and rigidity to the molecular framework, potentially altering:

These alterations in physical and electronic properties may significantly impact the compound's behavior in both chemical and biological systems .

Future Research Directions

Several promising research avenues could expand our understanding of 4,5-Didehydro Brimonidine:

  • Detailed structure-activity relationship studies comparing 4,5-Didehydro Brimonidine with brimonidine at adrenergic receptors

  • Investigation of potential metabolic pathways connecting brimonidine to 4,5-dehydro derivatives

  • Evaluation of stability profiles and degradation pathways leading to 4,5-Didehydro Brimonidine formation during synthesis or storage

  • Development of improved analytical methods for detecting trace amounts in complex pharmaceutical matrices

  • Assessment of potential biological activities distinct from those of the parent compound

These research directions would contribute to a more comprehensive understanding of this compound's significance in pharmaceutical science and potential applications beyond its current status as a controlled impurity.

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